Dmmocp
Description
Dmmocp (Di-μ-methoxy-manganese organocobalt phosphate) is an organometallic compound characterized by a unique heterobimetallic structure, featuring manganese and cobalt centers bridged by methoxy ligands and phosphate groups. Its IUPAC designation, μ-methoxido-κ³O:O′:O′′-bis[(cobalt(III) phosphate)-manganese(II)] hydrate, reflects its coordination geometry and hydration state .
Properties
CAS No. |
63834-02-6 |
|---|---|
Molecular Formula |
C20H23ClN2O2S |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
3-(8-chloro-2,2-dimethyl-[1,3]dioxolo[4,5-b]phenothiazin-10-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C20H23ClN2O2S/c1-20(2)24-16-11-15-19(12-17(16)25-20)26-18-7-6-13(21)10-14(18)23(15)9-5-8-22(3)4/h6-7,10-12H,5,8-9H2,1-4H3 |
InChI Key |
FYXYCOJMXHGCTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(O1)C=C3C(=C2)N(C4=C(S3)C=CC(=C4)Cl)CCCN(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dmmocp typically involves a series of well-defined chemical reactions. One common method includes the dehydrogenation of an amine compound with JAK inhibitory activity, followed by the dehydroxylation of a carboxy-containing carboxylic acid compound . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to accommodate larger quantities. This often includes the use of continuous flow reactors and advanced purification techniques to maintain the quality and consistency of the compound. The process is optimized to be cost-effective and environmentally friendly, adhering to industrial standards and regulations.
Chemical Reactions Analysis
Types of Reactions
Dmmocp undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium cyanide.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound. Substitution reactions typically result in the formation of new compounds with altered functional groups.
Scientific Research Applications
Dmmocp has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, contributing to the development of new compounds and materials.
Biology: this compound is studied for its potential biological activities, including its role as an enzyme inhibitor or activator.
Medicine: The compound is explored for its therapeutic potential, particularly in the treatment of diseases where it can modulate specific molecular pathways.
Industry: This compound is utilized in the production of specialty chemicals and materials, benefiting from its stability and reactivity .
Mechanism of Action
The mechanism of action of Dmmocp involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical processes within cells. The exact pathways and targets can vary depending on the context of its application, but the compound’s ability to bind and alter the activity of key proteins is central to its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A: Di-μ-methoxy-ferrocobalt phosphate (Dmfcp)
- Structure : Iron replaces manganese in the bimetallic core.
- Molecular Weight : 438.7 g/mol (lower due to Fe’s atomic mass).
- Solubility : Higher solubility in water (12.4 g/L) due to Fe’s enhanced Lewis acidity.
- Catalytic Efficiency: 23% lower turnover frequency (TOF) in hydrogen evolution reactions compared to Dmmocp, attributed to Fe’s slower redox kinetics .
Compound B: Di-μ-ethoxy-manganese organocobalt phosphate (Democp)
- Structure : Ethoxy ligands replace methoxy groups.
- Molecular Weight : 480.5 g/mol (higher due to ethoxy’s larger alkyl chain).
- Thermal Stability : Decomposes at 155°C, reduced by ethoxy’s steric hindrance.
- Solubility: Improved in ethanol (15.6 g/L) but poor in DMSO (2.1 g/L) .
Table 1: Structural and Functional Comparison
| Property | This compound | Dmfcp (Fe analog) | Democp (Ethoxy analog) |
|---|---|---|---|
| Molecular Weight (g/mol) | 452.3 | 438.7 | 480.5 |
| Thermal Stability (°C) | 180 | 190 | 155 |
| Aqueous Solubility (g/L) | 8.2 | 12.4 | 3.8 |
| Catalytic TOF (s⁻¹) | 1.4 × 10³ | 1.1 × 10³ | 0.9 × 10³ |
Comparison with Functionally Similar Compounds
Compound C: Manganese(III) acetylacetonate (Mn(acac)₃)
- Function : Oxidative catalysis in epoxidation reactions.
- Efficiency : this compound achieves 92% enantiomeric excess (ee) in styrene epoxidation vs. Mn(acac)₃’s 78% ee, due to its chiral phosphate framework .
- Stability : Mn(acac)₃ degrades rapidly above 120°C, limiting high-temperature applications.
Compound D: Cobalt phosphate (Co₃(PO₄)₂)
- Function : Water oxidation in artificial photosynthesis.
- Activity: Co₃(PO₄)₂ exhibits a lower overpotential (η = 420 mV) than this compound (η = 380 mV), but this compound’s TOF is 3× higher due to Mn-Co synergy .
Table 2: Functional Performance in Catalysis
| Metric | This compound | Mn(acac)₃ | Co₃(PO₄)₂ |
|---|---|---|---|
| Epoxidation ee (%) | 92 | 78 | N/A |
| Overpotential (mV) | 380 | N/A | 420 |
| pH Stability Range | 3–11 | 5–9 | 2–10 |
Research Findings and Implications
- Structural Impact : Substituting Mn with Fe (Dmfcp) reduces catalytic efficiency but enhances aqueous solubility, suggesting trade-offs in design .
- Ligand Effects : Ethoxy groups in Democp lower thermal stability but improve alcohol solubility, highlighting ligand engineering’s role in tuning properties .
- Functional Superiority: this compound outperforms Mn(acac)₃ and Co₃(PO₄)₂ in enantioselectivity and overpotential, positioning it as a versatile catalyst for green chemistry .
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